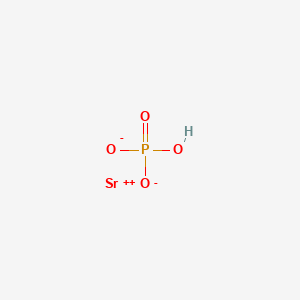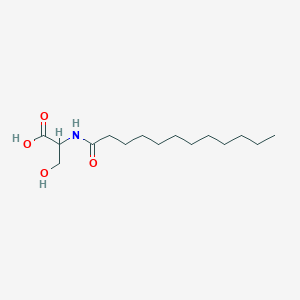
(2-Phenyl-2-propanoyloxyethyl) propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenyl-2-propanoyloxyethyl) propanoate is an ester compound characterized by its unique structure, which includes a phenyl group attached to a propanoate ester Esters are known for their pleasant odors and are often used in fragrances and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-2-propanoyloxyethyl) propanoate typically involves the esterification reaction between 2-phenyl-2-propanol and propanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenyl-2-propanoyloxyethyl) propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-phenyl-2-propanol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 2-Phenyl-2-propanol and propanoic acid.
Reduction: 2-Phenyl-2-propanol.
Transesterification: New ester and alcohol.
Aplicaciones Científicas De Investigación
(2-Phenyl-2-propanoyloxyethyl) propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug that can be metabolized to active compounds.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Phenyl-2-propanoyloxyethyl) propanoate involves its hydrolysis to release 2-phenyl-2-propanol and propanoic acid. These products can interact with various molecular targets and pathways in biological systems. For example, 2-phenyl-2-propanol can act as a central nervous system depressant, while propanoic acid can participate in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl propanoate: An ester with a similar structure but with an ethyl group instead of a phenyl group.
Methyl benzoate: An ester with a benzene ring but with a methyl group instead of a propanoate group.
Isopropyl butanoate: An ester with a similar carbon backbone but with different alkyl groups.
Uniqueness
(2-Phenyl-2-propanoyloxyethyl) propanoate is unique due to the presence of both a phenyl group and a propanoate ester, which imparts distinct chemical and physical properties. Its structure allows for specific interactions with biological molecules, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
(2-phenyl-2-propanoyloxyethyl) propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-13(15)17-10-12(18-14(16)4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAFLALVAOXSMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(C1=CC=CC=C1)OC(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290888 |
Source


|
| Record name | 1-phenylethane-1,2-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13756-18-8 |
Source


|
| Record name | NSC71619 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenylethane-1,2-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














